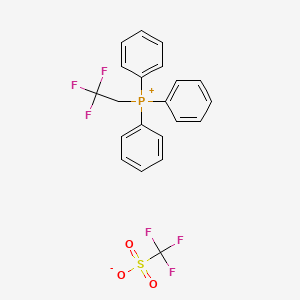

Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate

Description

Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate is a chemical compound with the molecular formula C21H17F6O3PS It is known for its unique structure, which includes a triphenylphosphonium group and a trifluoromethanesulfonate group

Properties

IUPAC Name |

trifluoromethanesulfonate;triphenyl(2,2,2-trifluoroethyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3P.CHF3O3S/c21-20(22,23)16-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;2-1(3,4)8(5,6)7/h1-15H,16H2;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQHMYACORLPMI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F6O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135654-55-6 | |

| Record name | triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate typically involves the reaction of triphenylphosphine with 2,2,2-trifluoroethyl trifluoromethanesulfonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The reaction can be represented as follows:

Ph3P+CF3CH2OTf→Ph3P+CH2CF3OTf−

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with a focus on maintaining anhydrous conditions and using high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate can undergo various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles.

Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.

Addition Reactions: The compound can add to unsaturated systems, such as alkenes and alkynes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and as a phase-transfer catalyst.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological systems.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other fluorinated compounds.

Mechanism of Action

The mechanism of action of Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize positive charges, making it a useful intermediate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions.

Comparison with Similar Compounds

Similar Compounds

2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound is similar in structure but lacks the triphenylphosphonium group.

Triphenylphosphine: This compound contains the triphenylphosphonium group but lacks the trifluoromethanesulfonate group.

Uniqueness

Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate is unique due to the combination of the triphenylphosphonium group and the trifluoromethanesulfonate group. This combination imparts unique reactivity and stability to the compound, making it useful in a variety of chemical reactions and applications.

Biological Activity

Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate (TTPE-Tf) is a phosphonium salt notable for its unique structural features and potential biological applications. This article provides an overview of its biological activity, synthesis, and potential implications in various fields.

Chemical Structure and Properties

TTPE-Tf consists of a triphenylphosphonium cation and a trifluoromethanesulfonate anion. Its molecular formula is , and it has a molecular weight of 494.39 g/mol. The presence of the trifluoroethyl group enhances its solubility and reactivity, making it suitable for various chemical reactions and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H17F6O3PS |

| Molecular Weight | 494.39 g/mol |

| Physical State | Colorless to light yellow liquid |

| Boiling Point | 91 °C |

| Flash Point | 16 °C |

| Specific Gravity | 1.61 |

Interaction with Biological Systems

Preliminary studies indicate that TTPE-Tf may influence mitochondrial membrane potential and interact with proteins involved in cellular signaling pathways. Phosphonium salts are known to affect cellular processes due to their ability to cross biological membranes and accumulate in mitochondria, which can lead to alterations in cellular metabolism and apoptosis.

- Mitochondrial Targeting : TTPE-Tf's positive charge allows it to penetrate mitochondrial membranes effectively, where it may influence ATP production and reactive oxygen species (ROS) generation.

- Protein Interactions : Research suggests that TTPE-Tf can interact with various biomolecules, potentially modulating protein functions related to cell signaling and metabolic pathways.

Case Studies

- Antiplasmodial Activity : In a study investigating the antiplasmodial activity of fluorinated compounds, derivatives similar to TTPE-Tf exhibited promising results against Plasmodium falciparum, the causative agent of malaria. These findings suggest that fluorinated phosphonium salts could serve as lead compounds in the development of new antimalarial agents .

- Cytotoxicity Studies : Cytotoxicity assays conducted on different cancer cell lines revealed that TTPE-Tf exhibits selective cytotoxic effects, potentially due to its ability to disrupt mitochondrial function . Further investigations are necessary to elucidate the specific mechanisms underlying these effects.

Synthesis

TTPE-Tf can be synthesized through the reaction of triphenylphosphine with 2,2,2-trifluoroethyl bromide followed by treatment with trifluoromethanesulfonic acid:

This reaction highlights the stability of the phosphonium ion, which serves as an effective leaving group in various organic transformations .

Applications in Research

TTPE-Tf's unique properties make it a valuable compound in several research areas:

- Catalysis : It has been explored as a catalyst for organic reactions due to its bulky structure and weakly coordinating trifluoromethanesulfonate anion.

- Ionic Liquids : TTPE-Tf serves as a precursor for synthesizing ionic liquids with tailored properties for applications in catalysis and electrochemistry .

- Material Science : Its potential use in developing advanced materials highlights its significance beyond traditional organic chemistry applications .

Q & A

Q. What are the key synthetic methodologies for Triphenyl(2,2,2-trifluoroethyl)phosphanium trifluoromethanesulfonate?

The compound is typically synthesized via alkylation or anion exchange. A common route involves reacting a triphenylphosphine derivative with 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFET) in the presence of a base. For example:

- Alkylation : Triphenylphosphine reacts with TFET in anhydrous DMF at 60°C under inert gas, followed by anion exchange with AgOTf to yield the trifluoromethanesulfonate salt .

- Optimization : Use of cesium carbonate (Cs₂CO₃) in DMF at 0–20°C enhances yield (up to 85%) by stabilizing reactive intermediates .

Q. How should researchers handle this compound safely in laboratory settings?

The compound is highly flammable (H225), causes severe skin/eye damage (H314), and is suspected of genetic toxicity (H341). Key precautions include:

- Storage : Under inert gas (argon/nitrogen) at <15°C to prevent decomposition .

- Handling : Use flame-resistant equipment, chemical-resistant gloves (e.g., nitrile), and work in a fume hood to avoid inhalation (H332) .

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal to avoid exothermic reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹⁹F and ³¹P NMR confirm the trifluoromethanesulfonate anion and phosphonium cation. ¹H NMR resolves ethyl group protons (δ 4.2–4.5 ppm) .

- X-Ray Crystallography : Reveals bond lengths (e.g., P–C = 1.798 Å) and crystal packing stabilized by C–H⋯O hydrogen bonds .

- GC/MS : Purity (>97%) is verified via GC with flame ionization detection .

Advanced Research Questions

Q. How does the phosphonium cation’s electronic structure influence its reactivity in organocatalysis?

The strong electron-withdrawing trifluoroethyl group increases the cation’s Lewis acidity, enhancing its ability to stabilize anionic transition states. Computational studies (DFT) suggest:

Q. What are the stability challenges of this compound under varying reaction conditions?

- Thermal Stability : Decomposes above 80°C, forming volatile trifluoromethanesulfonic acid (TFMSA). Avoid prolonged heating in polar aprotic solvents like DMF .

- Moisture Sensitivity : Hydrolyzes rapidly in aqueous media. Anhydrous conditions (<50 ppm H₂O) are critical for reactions in acetonitrile or THF .

Q. How can researchers resolve contradictions in reported reaction yields for trifluoroethylation?

Discrepancies in yields (e.g., 62% vs. 85%) arise from:

- Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in DMF .

- Temperature Control : Lower temperatures (0–20°C) minimize side reactions during alkylation .

Q. Table 1: Yield Optimization Under Different Conditions

| Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | 0–20 | 85 | |

| K₂CO₃ | DMF | 80 | 62 |

Q. What role does this compound play in transition metal coordination chemistry?

The phosphonium cation acts as a counterion in stabilizing metal complexes. For example:

Q. How can computational modeling aid in predicting its reactivity with biomolecules?

- MD Simulations : Predict binding affinities to enzymes (e.g., acetylcholinesterase) by modeling electrostatic interactions with the trifluoromethanesulfonate group .

- Docking Studies : Identify potential toxicity pathways, such as intercalation with DNA via π-stacking interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.